5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Characterization
Research has delved into the synthesis and structural characterization of related methylbenzenesulfonamide derivatives. One study highlighted the preparation of novel compounds with potential as CCR5 antagonists, which could serve as targeting preparations in preventing human HIV-1 infection. The synthesized compounds were characterized using techniques such as 1H NMR, MS, IR, showcasing their potential as candidate compounds for drug development (Cheng De-ju, 2015).
Photophysicochemical Properties
Another area of interest is the photophysicochemical properties of compounds, especially those incorporating benzenesulfonamide derivatives. Studies have synthesized and examined the properties of zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents. These compounds displayed suitable photosensitizing abilities, particularly for photocatalytic applications, indicating their potential in environmental and materials science. The effects of new type benzenesulfonamide derivatives as substituents on the photophysical and photochemical properties were investigated, with findings suggesting applications in photocatalysis and photodynamic therapy (Gülen Atiye Öncül et al., 2021).
Antifungal Screening
The compound and its related derivatives have also been explored for their antifungal properties. A study on the synthesis of novel Azetidin-2-ones featuring benzenesulfonamide moieties demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus, providing insights into the structure-activity relationship and potential applications in developing new antifungal agents (Apoorva Gupta & A. Halve, 2015).
Molecular Structure and Docking Studies
Docking studies alongside crystal structure analysis of tetrazole derivatives have been conducted to understand their interactions within biological systems. For example, the crystal structure of certain tetrazole compounds was determined, and their potential as COX-2 inhibitors was evaluated through molecular docking studies. This research highlights the importance of structural analysis in designing molecules with specific biological activities (B. J. Al-Hourani et al., 2015).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-25-16-6-5-15(19)12-17(16)26(23,24)21-13-14-7-10-22(11-8-14)18-4-2-3-9-20-18/h2-6,9,12,14,21H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSRITXJTLBJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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